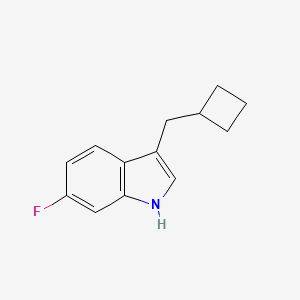

3-(Cyclobutylmethyl)-6-fluoro-1H-indole

Description

3-(Cyclobutylmethyl)-6-fluoro-1H-indole is a substituted indole derivative characterized by a cyclobutylmethyl group at the 3-position and a fluorine atom at the 6-position of the indole core. Its molecular formula is C₁₂H₁₂FN, with a molecular weight of 189.23 g/mol . This compound is primarily utilized in pharmaceutical research as an intermediate for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Properties

IUPAC Name |

3-(cyclobutylmethyl)-6-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-11-4-5-12-10(6-9-2-1-3-9)8-15-13(12)7-11/h4-5,7-9,15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHPEYDRJJUZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-6-fluoro-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Cyclobutylmethyl Group: This step involves the alkylation of the indole core with a cyclobutylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of 3-(Cyclobutylmethyl)-6-fluoro-1H-indole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)-6-fluoro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic substitution reactions can occur at the fluorine position or the indole nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce the corresponding indoline.

Scientific Research Applications

3-(Cyclobutylmethyl)-6-fluoro-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The cyclobutylmethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 3-(Cyclobutylmethyl)-6-fluoro-1H-indole, highlighting differences in substituents, molecular weight, and physicochemical properties:

Key Observations:

- Electronic Effects : Fluorine at position 6 enhances electron-withdrawing properties, stabilizing the indole ring and modulating pKa (~14.65 predicted for halogenated analogs) .

- Solubility : Bulkier substituents (e.g., phenyl, trifluoromethyl) reduce aqueous solubility, whereas smaller groups (e.g., cyclopropylmethyl) improve it slightly .

Biological Activity

3-(Cyclobutylmethyl)-6-fluoro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, as well as relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(Cyclobutylmethyl)-6-fluoro-1H-indole is , with a molecular weight of approximately 201.24 g/mol. The compound features a fluorine atom at the 6-position, which may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Cyclobutylmethyl)-6-fluoro-1H-indole exhibit significant antimicrobial properties. The imidazo[2,1-c][1,2,4]triazole scaffold, often present in related compounds, has been shown to inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Table: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-(Cyclobutylmethyl)-6-fluoro-1H-indole | TBD | TBD |

| Imidazo[2,1-c][1,2,4]triazole derivative | 0.125 - 8 | Staphylococcus aureus |

| Imidazo[2,1-c][1,2,4]triazole derivative | 0.5 - 4 | Escherichia coli |

Anticancer Activity

In vitro studies have highlighted the potential anticancer effects of indole derivatives. A related compound demonstrated IC50 values in the range of 2.87–3.06 µM against cervical cancer cell lines . This suggests that 3-(Cyclobutylmethyl)-6-fluoro-1H-indole may also possess significant cytotoxicity against various cancer types.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives:

- Synthesis and Cytotoxicity Testing : One study synthesized a library of indole derivatives and evaluated their cytotoxicity against human cancer cell lines. The most active compounds showed promising growth inhibition comparable to established chemotherapeutics like cisplatin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the indole ring can significantly enhance biological activity. For instance, electron-withdrawing groups at certain positions improved anticancer potency .

The pharmacokinetic properties of 3-(Cyclobutylmethyl)-6-fluoro-1H-indole remain largely unknown; however, its structural features suggest potential interactions with proteins or enzymes involved in various biochemical pathways. The presence of functional groups may influence absorption, distribution, metabolism, and excretion (ADME) characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.